![molecular formula C6H6N4O B1384389 6-Amino-pirrolo[2,1-f][1,2,4]triazin-4(3H)-ona CAS No. 1160995-01-6](/img/structure/B1384389.png)

6-Amino-pirrolo[2,1-f][1,2,4]triazin-4(3H)-ona

Descripción general

Descripción

Pyrrolo[2,1-f][1,2,4]triazines are important scaffolds in a number of active pharmaceutical ingredients with a broad range of biological activities to treat broad-spectrum viral infections .

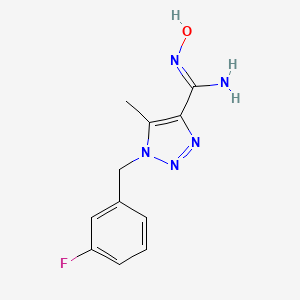

Synthesis Analysis

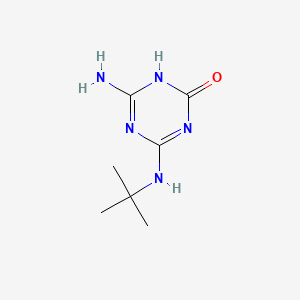

The synthesis of “6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one” involves several steps. The base NaH is applied to deprotonate 2-cyanopyrrole, and then an in situ prepared monochloramine solution is utilized for the N-amination. This is followed by cyclization with formamidine acetate to produce the required pyrrolo[2,1-f][1,2,4]triazine . A second-generation synthesis employs continuous flow chemistry tools, adapting the amination step to continuous flow by applying in situ monochloramine synthesis and utilizing a process-friendly soluble base KO t-Bu .Molecular Structure Analysis

The molecular structure of “6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one” is complex and involves several functional groups. The molecule contains a pyrrole ring fused with a triazine ring, which is further substituted with an amino group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one” include deprotonation, N-amination, and cyclization . The reactions are carried out under controlled conditions to ensure the correct formation of the product .Aplicaciones Científicas De Investigación

Investigación Antiviral

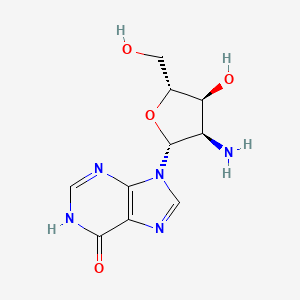

GS-441524: ha mostrado resultados prometedores como agente antiviral. Es el metabolito predominante del profármaco remdesivir y se fosforila al metabolito activo trifosfato, que se incorpora al ARN . Este compuesto exhibe una amplia actividad de espectro contra varios virus, incluyendo:

En ensayos basados en células, GS-441524 inhibe los cultivos de células epiteliales de las vías respiratorias humanas infectadas con SARS-CoV y MERS-CoV con valores de EC50 de 0,18 μM y 0,86 μM respectivamente .

Exploración del Tratamiento de COVID-19

GS-441524 se ha sugerido para el tratamiento de COVID-19 debido a su menor toxicidad y síntesis más simple en comparación con remdesivir . Su capacidad para inhibir el SARS-CoV-2 in vitro lo convierte en un candidato para futuras investigaciones y desarrollo en terapéutica para COVID-19.

Inhibición de la ARN Polimerasa

Como un inhibidor de la ARN polimerasa dependiente de ARN viral (RdRp), GS-441524 compite con los trifosfatos de nucleósidos naturales, bloqueando eficazmente la síntesis de ARN viral . Este mecanismo es crucial para la replicación de los virus de ARN y representa un objetivo significativo para el desarrollo de fármacos antivirales.

Tratamiento de la Peritonitis Infecciosa Felina (FIP)

GS-441524 se ha utilizado en el tratamiento de la FIP en gatos. Inhibe el coronavirus felino in vitro e in vivo, ofreciendo una posible opción terapéutica para esta enfermedad que antes era fatal .

Síntesis y Estabilidad Química

La investigación sobre la síntesis y la estabilidad química de GS-441524 es vital para la producción a gran escala y la formulación farmacéutica. Su estabilidad en diversas condiciones, sensibilidad a la luz y al aire, y solubilidad en diferentes disolventes son factores clave para su aplicación práctica .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is chemically related to a compound used in the treatment of covid-19 , suggesting that it may have antiviral properties.

Mode of Action

It is known that similar compounds can form macrocyclic structures that can recognize guest molecules through non-covalent interactions such as hydrogen bonding, electrostatics, and stacking . This suggests that 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one may interact with its targets in a similar manner.

Biochemical Pathways

It is known that similar compounds have broad-spectrum activity against various viruses, including hcv, yfv, denv-2, influenza a, parainfluenza 3, and sars-cov . This suggests that the compound may interact with multiple biochemical pathways to exert its effects.

Result of Action

Given its potential antiviral properties, it may interfere with viral replication or other key processes in the viral life cycle .

Análisis Bioquímico

Biochemical Properties

6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one plays a crucial role in biochemical reactions, particularly in the synthesis of nucleoside analogs. It interacts with several enzymes and proteins, including polymerases and kinases, which are essential for nucleic acid synthesis and modification. The compound’s interaction with these biomolecules often involves hydrogen bonding and π-π stacking interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process .

Cellular Effects

The effects of 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in viral-infected cells, the compound can inhibit viral replication by interfering with the viral RNA polymerase, thereby preventing the synthesis of viral RNA. This inhibition leads to a cascade of cellular responses, including the activation of antiviral defense mechanisms and modulation of gene expression .

Molecular Mechanism

At the molecular level, 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of viral RNA-dependent RNA polymerase, which is crucial for viral replication. The compound binds to the active site of the polymerase, blocking the incorporation of nucleotides into the growing RNA chain. This binding interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures. Long-term studies have shown that the compound can have sustained antiviral effects, with minimal degradation over time. Its stability and efficacy can be influenced by the presence of other chemical agents and the specific conditions of the experimental setup .

Dosage Effects in Animal Models

The effects of 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one vary with different dosages in animal models. At low doses, the compound exhibits potent antiviral activity with minimal toxicity. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to the disruption of normal cellular functions .

Metabolic Pathways

6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is involved in several metabolic pathways, primarily those related to nucleoside metabolism. It is metabolized by hepatic enzymes, including cytochrome P450 oxidases, which convert the compound into its active form. This active form can then be incorporated into viral RNA, leading to the termination of RNA synthesis. The compound also interacts with various cofactors, such as ATP and GTP, which are essential for its activation and incorporation into nucleic acids .

Transport and Distribution

Within cells and tissues, 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is transported and distributed through several mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature. Additionally, it can be actively transported by specific transporters, such as nucleoside transporters, which facilitate its uptake into cells. Once inside the cell, the compound can accumulate in specific compartments, such as the nucleus and cytoplasm, where it exerts its antiviral effects .

Subcellular Localization

The subcellular localization of 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with viral RNA polymerase and other nucleic acid-binding proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments. The compound’s activity is also influenced by its localization, as it needs to be in close proximity to its target enzymes to exert its antiviral effects .

Propiedades

IUPAC Name |

6-amino-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c7-4-1-5-6(11)8-3-9-10(5)2-4/h1-3H,7H2,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMZNEVILVDRPRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=O)NC=NN2C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680526 | |

| Record name | 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160995-01-6 | |

| Record name | 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

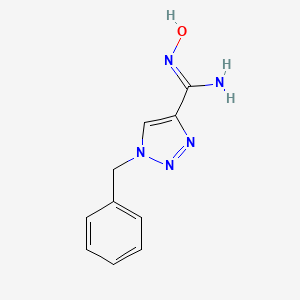

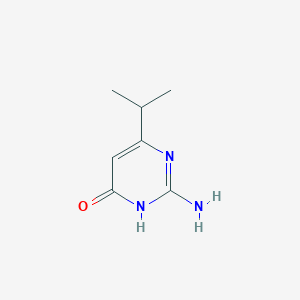

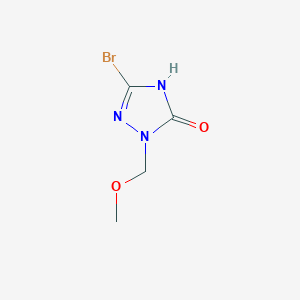

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid](/img/structure/B1384311.png)

![6-(aminomethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384314.png)

![2-amino-7-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1384317.png)

![6-amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384318.png)

![6-amino-2-[(2-phenylethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384323.png)

![5-benzyl-6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384326.png)